molecular formula C22H19N5O5 B11481541 Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate

Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate

Cat. No.: B11481541
M. Wt: 433.4 g/mol
InChI Key: VSQIKWWSTVOFEG-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a furan ring, an imidazo[1,2-G]purine core, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-G]purine core, followed by the introduction of the furan ring and the benzoate ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazo[1,2-G]purine core can be reduced to form dihydro derivatives.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the imidazo[1,2-G]purine core may produce dihydroimidazo[1,2-G]purine derivatives.

Scientific Research Applications

Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate involves its interaction with specific molecular targets. The furan ring and imidazo[1,2-G]purine core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoate ester group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate: Unique due to its specific combination of functional groups and heterocyclic rings.

    Ethyl 4-[7-(thiophene-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of a furan ring, an imidazo[1,2-G]purine core, and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19N5O5

Molecular Weight

433.4 g/mol

IUPAC Name

ethyl 4-[7-(furan-2-yl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C22H19N5O5/c1-4-31-20(29)13-7-9-14(10-8-13)27-15(16-6-5-11-32-16)12-26-17-18(23-21(26)27)24(2)22(30)25(3)19(17)28/h5-12H,4H2,1-3H3

InChI Key

VSQIKWWSTVOFEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CO5

Origin of Product

United States

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